(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid
Overview
Description
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H15BN2O4. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both boronic acid and tert-butoxycarbonyl (Boc) protecting groups makes it a versatile intermediate for various chemical reactions.
Scientific Research Applications
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body .
Mode of Action
The compound (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a boronic acid derivative. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura cross-coupling .
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the formation of new carbon-carbon bonds .
Biochemical Analysis
Biochemical Properties
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of organic groups from boron to palladium, thereby forming new carbon-carbon bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, which are critical regulators of cell signaling pathways . Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other DNA-binding proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound also influences gene expression by binding to transcription factors and altering their ability to regulate target genes . These molecular interactions are critical for the compound’s role in biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to air and higher temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects such as cellular toxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus where it interacts with transcription factors and DNA, or to the cytoplasm where it modulates enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 3-bromopyridine.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the amino group on the pyridine ring using tert-butyl chloroformate in the presence of a base like triethylamine.
Boronic Acid Formation: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, such as the Suzuki-Miyaura coupling, using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Free amines after Boc deprotection.
Comparison with Similar Compounds
Similar Compounds
- (2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl)boronic acid
- (2-[(tert-Butoxycarbonyl)amino]pyridin-2-yl)boronic acid
- (2-[(tert-Butoxycarbonyl)amino]pyrimidin-3-yl)boronic acid
Uniqueness
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the Boc-protected amino group and the boronic acid group allows for versatile applications in synthesis and research.
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAIOWWKQBFCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622724 | |
Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863753-35-9 | |
Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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